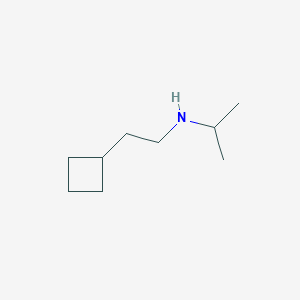

(2-Cyclobutylethyl)(propan-2-yl)amine

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of “(2-Cyclobutylethyl)(propan-2-yl)amine” is not explicitly provided in the search results .Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not detailed in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources .Applications De Recherche Scientifique

Corrosion Inhibition in Carbon Steel : Tertiary amines like 1,3-di-amino-propan-2-ol have been synthesized and investigated for their inhibitive performance on carbon steel corrosion. They act as anodic inhibitors, forming a protective layer on the metal surface and retarding anodic dissolution. The inhibitive performance of these compounds varies with concentration, showing promising results in corrosion prevention (Gao, Liang, & Wang, 2007).

Chemical Stability of Psychoactive Substances : Research on the stability of certain psychoactive substances, including 1-(1H-Indol-5-yl)propan-2-amine, under different storage conditions has been conducted. This study used Raman spectroscopy and gas chromatography for analysis, providing insights into the chemical stability of these compounds (Frączak et al., 2020).

Cycloaddition Reactions in Organic Synthesis : The role of tertiary amines in cycloaddition reactions, specifically involving 1-alkynyl sulfones and 1-alkynylamines, has been explored. These reactions lead to the formation of cyclobutadiene rings, which are valuable in organic synthesis (Eisch, Hallenbeck, & Lucarelli, 1991).

Modification of Polyvinyl Alcohol/Acrylic Acid Hydrogels : Amines have been used to modify radiation-induced polyvinyl alcohol/acrylic acid hydrogels, enhancing their thermal stability and biological activity. These modified polymers show potential for medical applications due to their improved properties (Aly & El-Mohdy, 2015).

Synthesis of Biobased Amines for Polymer Applications : The synthesis of biobased primary and secondary amines from various biomass sources has been reviewed. These amines are key monomers in the creation of polymers used in various industries, highlighting the importance of sustainable and biobased sources (Froidevaux, Negrell, Caillol, Pascault, & Boutevin, 2016).

Ruthenium-Catalyzed Transfer Hydrogenation of Imines : Propan-2-ol has been used as a hydrogen donor in the ruthenium-catalyzed transfer hydrogenation of imines to produce amines. This process demonstrates high efficiency and excellent yields, showcasing the utility of propan-2-ol in catalytic reactions (Samec & Bäckvall, 2002).

Mécanisme D'action

Propriétés

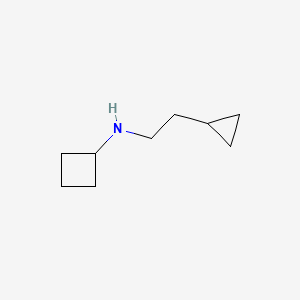

IUPAC Name |

N-(2-cyclobutylethyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-8(2)10-7-6-9-4-3-5-9/h8-10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIQOTHWOEJRDPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-phenoxyethan-1-one](/img/structure/B1466670.png)

![[1-(2,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1466671.png)

amine](/img/structure/B1466674.png)

![[1-(5-Methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1466676.png)

![[1-(3-Chlorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1466679.png)

![2-[(2-Aminophenyl)(methyl)amino]acetic acid](/img/structure/B1466681.png)

![3-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}propanoic acid](/img/structure/B1466685.png)

![2-(Benzo[d]oxazol-2-yl)pentan-1-amine](/img/structure/B1466686.png)

![1-[(4-Tert-butylphenyl)methyl]azetidin-3-amine](/img/structure/B1466690.png)

![4-{4-[(Methylamino)methyl]-1,3-oxazol-2-yl}benzonitrile](/img/structure/B1466692.png)